molecular formula C16H26ClNO2 B4895363 2-[6-(4-Chloro-3,5-dimethylphenoxy)hexylamino]ethanol

2-[6-(4-Chloro-3,5-dimethylphenoxy)hexylamino]ethanol

Cat. No.: B4895363
M. Wt: 299.83 g/mol
InChI Key: SCZWRUHDENJKAD-UHFFFAOYSA-N
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Description

2-[6-(4-Chloro-3,5-dimethylphenoxy)hexylamino]ethanol is a chemical compound with a complex structure that includes a chloro-dimethylphenoxy group, a hexylamino chain, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-Chloro-3,5-dimethylphenoxy)hexylamino]ethanol typically involves multiple steps. One common method starts with the preparation of the 4-chloro-3,5-dimethylphenoxy intermediate, which is then reacted with a hexylamine derivative under controlled conditions to form the hexylamino intermediate. This intermediate is further reacted with an ethanol derivative to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-Chloro-3,5-dimethylphenoxy)hexylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

    Catalysts: Triethylamine, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[6-(4-Chloro-3,5-dimethylphenoxy)hexylamino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[6-(4-Chloro-3,5-dimethylphenoxy)hexylamino]ethanol involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3,5-dimethylphenoxy)ethanol
  • 4-Chloro-3,5-dimethylphenoxyacetic acid
  • 2-(4-Chloro-3,5-dimethylphenoxy)ethylamine

Uniqueness

2-[6-(4-Chloro-3,5-dimethylphenoxy)hexylamino]ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-dimethylphenoxy group with a hexylamino chain and an ethanol moiety makes it versatile for various applications, setting it apart from similar compounds.

Properties

IUPAC Name

2-[6-(4-chloro-3,5-dimethylphenoxy)hexylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO2/c1-13-11-15(12-14(2)16(13)17)20-10-6-4-3-5-7-18-8-9-19/h11-12,18-19H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZWRUHDENJKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCCCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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